molecular formula C10H10F2N2O2 B13596881 2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine

2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine

Cat. No.: B13596881
M. Wt: 228.20 g/mol
InChI Key: AJPDCYKKYQBZPJ-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a difluoro-nitrophenyl group

Preparation Methods

The synthesis of 2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine typically involves the reaction of 2,6-difluoro-3-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The difluoro-nitrophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine can be compared with other similar compounds such as:

    Pyrrolidine-2-one: Known for its biological activities and used in medicinal chemistry.

    Pyrrolidine-2,5-diones: Studied for their potential therapeutic applications.

    Prolinol: A derivative of pyrrolidine with significant biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F2N2O2

Molecular Weight

228.20 g/mol

IUPAC Name

2-(2,6-difluoro-3-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H10F2N2O2/c11-6-3-4-8(14(15)16)10(12)9(6)7-2-1-5-13-7/h3-4,7,13H,1-2,5H2

InChI Key

AJPDCYKKYQBZPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2F)[N+](=O)[O-])F

Origin of Product

United States

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